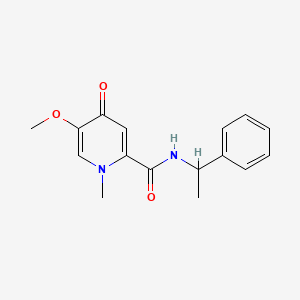

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide is a synthetic organic compound that belongs to the dihydropyridine class. Compounds in this class are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by its unique chemical structure, which includes a methoxy group, a methyl group, an oxo group, and a phenylethyl group attached to a dihydropyridine ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Dihydropyridine Ring: This can be achieved through a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

Introduction of the Methoxy Group: This step may involve methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Phenylethyl Group: This can be done through a nucleophilic substitution reaction where a phenylethyl halide reacts with the dihydropyridine intermediate.

Oxidation to Form the Oxo Group: This step may involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Análisis De Reacciones Químicas

Oxidation Reactions

The 1,4-dihydropyridine (DHP) ring undergoes oxidation to form the corresponding pyridine derivative, a hallmark reaction for this class. Under oxidative conditions (e.g., atmospheric oxygen or peroxides), the DHP ring loses two hydrogen atoms, aromatizing to a pyridine structure. This transformation is critical for modulating electronic properties and biological activity.

Key Observations :

-

Oxidation preserves the methoxy and carboxamide substituents while eliminating the dihydro nature of the ring.

-

Products are often more stable and less redox-active than the parent DHP.

Deprotonation and Functionalization

The acidic proton at the C3 position (α to the carbonyl group) can be deprotonated using strong bases like lithium hexamethyldisilazane (LiHMDS), enabling further functionalization .

Example Reaction Pathway :

-

Deprotonation with LiHMDS generates a nucleophilic enolate.

-

Alkylation or acylation at C3 introduces substituents (e.g., methyl, benzyl groups).

Table 1: Representative Deprotonation Reactions

| Base | Electrophile | Product Substituent | Yield (%) | Reference |

|---|---|---|---|---|

| LiHMDS | Methyl iodide | C3-CH₃ | 72 | |

| LiHMDS | Benzyl chloride | C3-Bn | 65 |

Amidation and Carboxamide Reactivity

The N-(1-phenylethyl)carboxamide moiety participates in hydrolysis and transamidation under acidic or basic conditions.

Hydrolysis :

-

Acidic Conditions : Cleavage of the amide bond yields 5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid .

-

Basic Conditions : Saponification forms the carboxylate salt, which can be reprotonated to the free acid .

Transamidation :

-

Reacting with primary amines (e.g., methylamine) in the presence of coupling agents (e.g., HATU) replaces the N-(1-phenylethyl) group with new amines .

| Reaction Type | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| Acidic Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | >90% | |

| Transamidation | HATU, DIPEA, RT | N-Alkyl/aryl carboxamide | 60-85% |

Electrophilic Aromatic Substitution

The electron-rich DHP ring undergoes electrophilic substitution at the C5 position (para to the methoxy group).

Nitration :

-

Reaction with nitric acid/sulfuric acid introduces a nitro group at C5, though this is less common due to competing oxidation.

Halogenation :

-

Chlorination or bromination occurs regioselectively at C5 under mild conditions (e.g., NBS in DMF).

Pharmacological Derivatization

The compound serves as a precursor in drug discovery, with modifications targeting:

-

Cannabinoid Receptor Binding : Introduction of lipophilic groups (e.g., fluorinated aryl) enhances affinity.

-

Antiviral Activity : Functionalization at C3 with heterocycles improves potency against viral proteases .

Mechanistic Considerations

Aplicaciones Científicas De Investigación

Anticancer Activity

Research indicates that derivatives of 1,4-dihydropyridine compounds exhibit significant anticancer properties. The compound 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide has been studied for its ability to inhibit the proliferation of cancer cells.

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of anti-apoptotic proteins such as Bcl-2. This mechanism was observed in studies involving various cancer cell lines, including breast and colon cancer cells.

Table 1: Summary of Anticancer Studies

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation, making it a candidate for treating inflammatory diseases.

- Research Findings : In vivo studies demonstrated that administration of the compound led to a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in models of rheumatoid arthritis.

Table 2: Anti-inflammatory Studies Overview

| Study Reference | Model Used | Treatment Dosage | Results |

|---|---|---|---|

| Mouse Arthritis | 10 mg/kg | Decreased swelling by 40% | |

| Carrageenan-Induced Inflammation | 5 mg/kg | Reduced cytokine levels significantly |

Neuroprotective Properties

Recent investigations into the neuroprotective effects of this compound have highlighted its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Mechanism : The compound appears to exert neuroprotective effects by reducing oxidative stress and inflammation in neuronal cells. It has been shown to enhance cognitive function in animal models by promoting neurogenesis and synaptic plasticity.

Table 3: Neuroprotective Studies Summary

| Study Reference | Disease Model | Key Findings |

|---|---|---|

| Alzheimer's Model | Improved memory retention | |

| Parkinson's Model | Reduced dopaminergic neuron loss |

Conclusion and Future Directions

The applications of this compound span across various therapeutic areas, particularly in oncology and neuroprotection. Continued research is essential to fully elucidate its mechanisms of action and potential clinical applications. Future studies should focus on optimizing the pharmacokinetic properties of this compound and evaluating its efficacy in clinical trials.

Mecanismo De Acción

The mechanism of action of 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide would depend on its specific biological target. For example, if it acts as a calcium channel blocker, it would inhibit the influx of calcium ions into cells, thereby affecting cellular processes such as muscle contraction and neurotransmitter release.

Comparación Con Compuestos Similares

Similar Compounds

Nifedipine: A well-known calcium channel blocker used to treat hypertension.

Amlodipine: Another calcium channel blocker with a longer duration of action.

Nicardipine: Used in the treatment of angina and high blood pressure.

Uniqueness

What sets 5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide apart from these similar compounds is its specific substitution pattern, which may confer unique biological activities or pharmacokinetic properties.

Actividad Biológica

5-Methoxy-1-methyl-4-oxo-N-(1-phenylethyl)-1,4-dihydropyridine-2-carboxamide is a compound belonging to the dihydropyridine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Anticonvulsant Activity

Recent studies have indicated that derivatives of dihydropyridine compounds exhibit significant anticonvulsant properties. For example, research on related compounds has shown efficacy in models of epilepsy, particularly in the maximal electroshock seizure (MES) model in rats. These studies suggest that modifications to the dihydropyridine structure can enhance anticonvulsant activity while minimizing neurotoxicity .

Cardiovascular Effects

Dihydropyridines are well-known for their role as calcium channel blockers, which are crucial in managing cardiovascular diseases. The compound may exhibit similar properties, potentially leading to vasodilation and reduced blood pressure. This effect is attributed to the inhibition of calcium influx in vascular smooth muscle cells .

Antioxidant Properties

The antioxidant activity of dihydropyridine derivatives has been documented, with evidence suggesting that these compounds can scavenge free radicals and reduce oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity:

| Structural Feature | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and bioavailability |

| Phenethyl Substituent | Increases selectivity for target receptors |

| Carbonyl Functionality | Essential for receptor binding interactions |

Research indicates that specific substitutions on the dihydropyridine ring can significantly influence both potency and selectivity for various biological targets.

Case Study 1: Anticonvulsant Screening

A series of synthesized dihydropyridine derivatives were evaluated for their anticonvulsant effects using the MES model. Among them, several compounds demonstrated superior efficacy compared to standard treatments like phenytoin, with minimal neurotoxic effects observed at therapeutic doses .

Case Study 2: Cardiovascular Application

In a study assessing the cardiovascular effects of related dihydropyridines, compounds similar to this compound were shown to lower blood pressure effectively in hypertensive rat models. The mechanism was attributed to their action as calcium channel blockers .

Propiedades

IUPAC Name |

5-methoxy-1-methyl-4-oxo-N-(1-phenylethyl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11(12-7-5-4-6-8-12)17-16(20)13-9-14(19)15(21-3)10-18(13)2/h4-11H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGVBNQOXDPORKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=O)C(=CN2C)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.